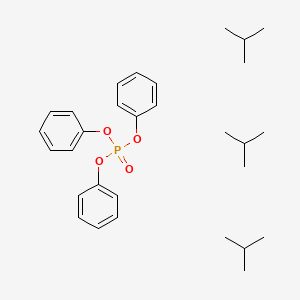

2-Methylpropane;triphenyl phosphate

Description

Properties

IUPAC Name |

2-methylpropane;triphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O4P.3C4H10/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;3*1-4(2)3/h1-15H;3*4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZUFNUDXUPFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C.CC(C)C.CC(C)C.C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Applications Overview

The combination of 2-methylpropane and triphenyl phosphate is primarily utilized in the following areas:

Flame Retardants

- Usage : TPHP is extensively used in various materials to enhance fire resistance. It is particularly effective in polymers such as PVC and polyurethane.

- Mechanism : Upon thermal decomposition, TPHP releases phosphoric acid, which forms a protective layer that inhibits heat transfer during combustion .

Plasticizers

- Role : TPHP functions as a plasticizer in numerous applications, improving flexibility and workability of plastics.

- Industries : Commonly found in the production of adhesives, coatings, and sealants used in construction and automotive industries .

Electronics

- Application : TPHP is used in printed circuit boards (PCBs) and other electronic components to provide flame retardancy without compromising electrical properties .

Cosmetics

- Inclusion : TPHP is present in nail polishes and other cosmetic products due to its plasticizing properties.

- Safety Assessments : Studies have indicated potential dermal absorption, leading to regulatory scrutiny regarding its use in cosmetics .

Industrial Applications

- Hydraulic Fluids : TPHP is utilized in hydraulic fluids for aerospace applications due to its thermal stability and lubricating properties .

- Foams and Insulation : Employed in specialty foams for insulation and microwave absorption, enhancing fire resistance while maintaining performance characteristics .

Case Study 1: Flame Retardant Efficacy

A systematic review evaluated the effectiveness of TPHP as a flame retardant in PVC applications. The study demonstrated that TPHP significantly reduced flammability compared to untreated samples, establishing its efficacy as a superior alternative to traditional halogenated flame retardants .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental fate of TPHP revealed its persistence in aquatic environments. The study highlighted concerns regarding bioaccumulation and potential toxicity to aquatic organisms, prompting discussions on regulatory measures for its use .

Comparative Data Table

| Application Area | Primary Use | Benefits | Concerns |

|---|---|---|---|

| Flame Retardants | PVC, polyurethane | Enhances fire resistance | Environmental persistence |

| Plasticizers | Adhesives, coatings | Improves flexibility | Potential health risks |

| Electronics | Printed circuit boards | Maintains electrical properties | Regulatory scrutiny |

| Cosmetics | Nail polishes | Provides durability | Dermal absorption concerns |

| Industrial Applications | Hydraulic fluids | Thermal stability | Toxicity to aquatic life |

Comparison with Similar Compounds

Chemical Structure and Functional Groups

| Compound | Structure | Key Functional Groups |

|---|---|---|

| Triphenyl phosphate | (C₆H₅O)₃P=O | Aromatic phenyl groups, phosphate |

| Isopropylated triphenyl phosphate (IPPP) | (C₆H₅O)₂P(O)O(C₆H₃(CH(CH₃)₂)) | Isopropyl-substituted phenyl groups |

| Tricresyl phosphate (TCP) | (CH₃C₆H₄O)₃P=O | Methyl-substituted phenyl groups |

| Triaryl phosphorothionate | (C₆H₅O)₃P=S | Sulfur substitution at phosphorus |

Key Differences :

Performance Data :

Environmental Occurrence and Persistence

Environmental Concentrations :

| Compound | Surface Water (ng/L) | Sediment (ng/g dw) | Source |

|---|---|---|---|

| TPhP | 689–10,624 | 25–296 | Urban rivers (Chengdu) |

| TCPP | 205–534 | ND–206 | Plastic running tracks |

| TnBP | 462–534 | ND–462 | Plastic running tracks |

Key Findings :

Toxicity and Health Risks

Mechanistic Insights :

Regulatory Landscape

- TPhP: Proposed for authorization under REACH (2024); restricted in cosmetics by the EU SCCS pending further genotoxicity data .

- IPPP: No current restrictions but under scrutiny due to structural similarity to TPhP .

- TCP : Banned in children’s products under EU Directive 2005/84/EC .

Q & A

Q. How do structural modifications (e.g., butylation/isopropylation) alter TPP’s toxicokinetics?

- Methodological Answer : Butylated TPP derivatives (CAS 220352-35-2) exhibit higher log KOW (5.3 vs. 4.7 for TPP), reducing renal clearance but increasing bioaccumulation in adipose tissue . Comparative studies using human hepatocytes and in vitro metabolic profiling (e.g., LC-HRMS) are recommended to assess isomer-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.